

Branebrutinib In Vivo Experiments: A Technical Support Resource

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Compound of Interest		
Compound Name:	BMS961	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Branebrutinib in in vivo experiments.

Frequently Asked Questions (FAQs)

- 1. Drug Preparation and Formulation
- Q1: What is the recommended vehicle for oral administration of Branebrutinib in vivo?
 - A1: For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). A common starting point is a 0.5% or 1% CMC-Na solution in water.[1]
- Q2: I am observing precipitation of Branebrutinib in my vehicle. What should I do?
 - A2: Ensure thorough mixing to create a homogeneous suspension. If precipitation persists, consider gently warming the vehicle or using sonication to aid dispersion.
 Prepare the formulation fresh before each use. Also, verify the concentration, as higher concentrations are more prone to precipitation. For instance, a concentration of ≥5 mg/mL in CMC-Na has been reported.[1]
- Q3: What are the recommended storage conditions for Branebrutinib powder and stock solutions?



- A3: Branebrutinib powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
- 2. Dosing and Administration
- Q4: What is a typical dose range for Branebrutinib in murine models?
 - A4: In murine models of collagen- and collagen antibody-induced arthritis, maximal efficacy was observed at doses ≥0.5 mg/kg administered orally once daily, which achieved ≥90% inactivation of BTK in vivo.[2][3]
- Q5: How quickly is Branebrutinib absorbed and what is its half-life?
 - A5: Branebrutinib is rapidly absorbed, with maximum plasma concentration occurring within 1 hour in healthy human participants.[2][3][4] The plasma half-life is relatively short, ranging from 0.46 to 4.3 hours across different species (mice, rats, dogs, monkeys).[1]
- Q6: My in vivo experiment is not showing the expected efficacy. What are the potential reasons?
 - A6: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
 - Dose and BTK Occupancy: Ensure the dose is sufficient to achieve high BTK occupancy. Doses of ≥0.5 mg/kg orally once daily have been shown to achieve ≥90% BTK inactivation in mice.[2][3]
 - Drug Administration: Verify the accuracy of your dosing technique (e.g., oral gavage) to ensure the full intended dose is administered.
 - Timing of Administration: The timing of drug administration relative to disease induction or assessment is critical. Given its rapid absorption and short plasma half-life, the dosing schedule should be optimized for your specific disease model.[1][2][3][4]
 - Animal Model: Ensure the chosen animal model is appropriate and that the disease pathology is dependent on BTK signaling.



- Drug Formulation: Confirm the stability and homogeneity of your Branebrutinib formulation.
- 3. Pharmacokinetics and Pharmacodynamics
- Q7: How does the short plasma half-life of Branebrutinib relate to its sustained pharmacodynamic effect?
 - A7: Branebrutinib is a covalent, irreversible inhibitor of BTK.[2][5] This means it forms a stable bond with its target, BTK, at the cysteine 481 residue.[2] Consequently, even after the drug is cleared from the plasma, its inhibitory effect on BTK persists. The duration of the pharmacodynamic effect is therefore dependent on the turnover rate of the BTK protein itself, which has a long half-life.[2] In human studies, BTK occupancy decayed with a mean half-life of 115–154 hours, maintaining pharmacodynamic effects long after plasma levels were undetectable.[2][3][4]
- Q8: Does Branebrutinib cross the blood-brain barrier?
 - A8: No, preclinical studies have demonstrated that Branebrutinib has very low brain penetration, with less than 5% of the plasma concentration detected in the brain in mice, rats, and dogs.[1][3]
- 4. Safety and Tolerability
- Q9: What are the known off-target effects of Branebrutinib?
 - A9: Branebrutinib is a highly selective inhibitor of BTK. It has demonstrated over 5,000-fold selectivity for BTK over a panel of 240 other kinases.[2] Unlike some other BTK inhibitors, Branebrutinib lacks activity against EGFR kinases, and EGFR-related adverse events like rash have not been a significant finding in clinical studies.[2] The only kinases with less than 5000-fold selectivity are four related Tec family kinases.[1][2]
- Q10: What are the common adverse events observed with Branebrutinib in preclinical and clinical studies?
 - A10: In a Phase I study with healthy participants, Branebrutinib was generally welltolerated, with most adverse events being mild to moderate. The most frequently reported



adverse events were headache and upper respiratory tract infections.[2] Preclinical studies have also indicated a desirable tolerability profile.[6][7]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Branebrutinib Across Species

Parameter	Mouse	Rat	Cynomolgu s Monkey	Dog	Human
Oral Bioavailability	100%[1]	74%[1]	46%[1]	81%[1]	N/A
Plasma T1/2 (i.v.)	0.46 h[1]	N/A	N/A	N/A	1.2-1.7 h[2][3] [4]
Tmax (p.o.)	0.58 h[1]	N/A	N/A	N/A	~1 h[2][3][4]
Brain Penetration	<5% of plasma conc. [1][3]	<5% of plasma conc.	N/A	<5% of plasma conc.	Very low[3]

Table 2: In Vitro Inhibitory Activity of Branebrutinib

Target	IC50
втк	0.1 nM[1]
TEC	0.9 nM[1]
BMX	1.5 nM[1]
TXK	5 nM[1]

Experimental Protocols

Protocol 1: Preparation of Branebrutinib for Oral Administration in Mice

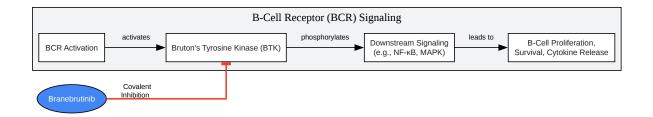
Materials:



- Branebrutinib powder
- 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Mortar and pestle or homogenizer
- Sterile tubes
- Vortex mixer
- Sonicator (optional)
- Procedure:
 - 1. Calculate the required amount of Branebrutinib based on the desired dose (e.g., 0.5 mg/kg) and the number and weight of the animals.
 - 2. Weigh the calculated amount of Branebrutinib powder.
 - 3. Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate using a mortar and pestle or homogenize to create a smooth paste.
 - 4. Gradually add the remaining volume of the vehicle while continuously mixing to ensure a uniform suspension.
 - 5. Vortex the suspension thoroughly for several minutes.
 - 6. If necessary, sonicate the suspension for a short period to aid in dispersion.
 - 7. Visually inspect the suspension for homogeneity before each administration.
 - 8. Prepare the formulation fresh daily.

Visualizations

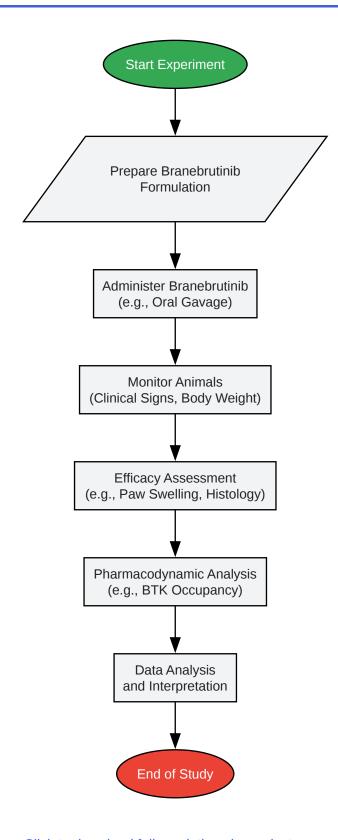




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Caption: Mechanism of action of Branebrutinib in the BCR signaling pathway.

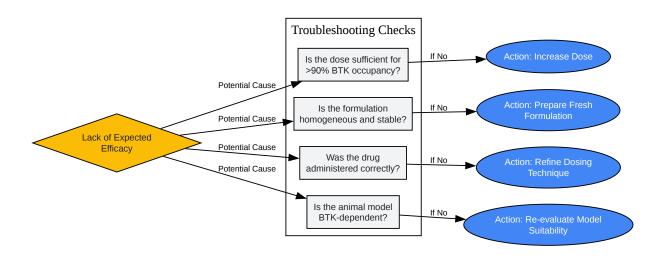




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Caption: General experimental workflow for in vivo studies with Branebrutinib.





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Caption: Troubleshooting logic for addressing a lack of efficacy in Branebrutinib experiments.

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